molecular formula C25H27N3O4S B11448745 3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Cat. No.: B11448745
M. Wt: 465.6 g/mol
InChI Key: JLJULBPPWUYTCV-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound that features a unique structure combining benzamide, imidazo[1,2-a]pyridine, and thiophene moieties

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroimidazo[1,2-a]pyridines

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity . The thiophene moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core and are known for their diverse biological activities.

    Thiophene Derivatives:

    Benzamides: Benzamide derivatives are commonly used in medicinal chemistry for their pharmacological properties.

Uniqueness

3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is unique due to its combination of these three distinct moieties, which may confer a unique set of properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research fields.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C25H27N3O4S/c1-5-30-18-14-17(15-19(31-6-2)23(18)32-7-3)25(29)27-24-22(20-9-8-12-33-20)26-21-13-16(4)10-11-28(21)24/h8-15H,5-7H2,1-4H3,(H,27,29)

InChI Key

JLJULBPPWUYTCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CS4

Origin of Product

United States

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